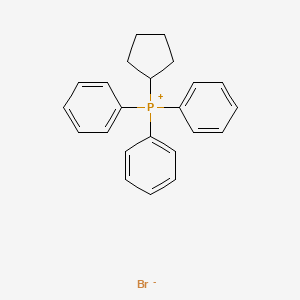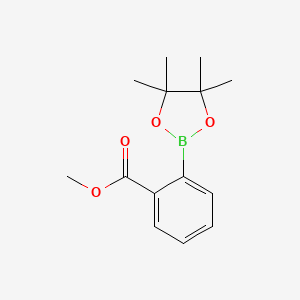
Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the formula C12H17BO2 . It is also known as “苯硼酸频哪醇酯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 . This indicates that the compound has a boron atom connected to an oxygen atom and a phenyl group, with a methyl ester group attached to the phenyl ring . Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . Its molecular weight is 262.11 .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Borat- und Sulfonamidgruppen ermöglichen nukleophile und Amidierungsreaktionen, was sie zu einem wertvollen Bestandteil bei der Synthese komplexer organischer Moleküle macht .
Kristallographische Studien
Die Struktur der Verbindung kann mit verschiedenen spektroskopischen Methoden und Einkristall-Röntgenbeugung charakterisiert werden. Diese Studien sind unerlässlich, um die konformativen Details des Moleküls zu verstehen, was entscheidend für die Gestaltung von Molekülen mit gewünschten Eigenschaften ist .
Dichtefunktionaltheorie (DFT)-Analyse
DFT wird verwendet, um das molekulare elektrostatische Potential und die Grenzorbitale des Moleküls zu untersuchen. Dieser theoretische Ansatz hilft bei der Vorhersage der physikalischen und chemischen Eigenschaften des Moleküls, was für die Entwicklung neuer Materialien und Medikamente von Vorteil ist .
Arzneimittelentwicklung
Boronsäureverbindungen wie diese werden in der Arzneimittelentwicklung als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet. Sie finden Anwendung bei der Behandlung von Tumoren, mikrobiellen Infektionen und werden sogar in Krebsmedikamenten eingesetzt .
Fluoreszierende Sonden
Die Fähigkeit der Verbindung, Boronsäureesterbindungen zu bilden, macht sie als fluoreszierende Sonde nützlich. Sie kann verschiedene biologische und chemische Substanzen wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine identifizieren .
Stimulus-responsive Medikamententräger
Aufgrund ihrer Biokompatibilität und Reaktionsfähigkeit auf Veränderungen des Mikromilieus wird diese Verbindung beim Aufbau von stimulus-responsiven Medikamententrägern verwendet. Diese Träger können Antikrebsmittel, Insulin und Gene transportieren, wobei die Bildung und der Bruch von Boronsäureesterbindungen für eine kontrollierte Freisetzung von Medikamenten genutzt werden .
Synthese von Diarylderivaten
Sie wird bei der Synthese von Diarylderivaten eingesetzt, die als FLAP-Regulatoren wirken. Diese Verbindungen sind im zentralen Nervensystem bedeutsam, um die Aktivierung von Enzymen zu regulieren, die mit Entzündungen und allergischen Reaktionen zusammenhängen .
Copolymersynthese
Die Verbindung wird bei der Synthese neuartiger Copolymere verwendet, die Anwendungen in der Optoelektronik haben. Diese Copolymere basieren auf Benzothiadiazol- und elektronenreichen Aren-Einheiten, was zur Entwicklung neuer Materialien mit einzigartigen optischen und elektrochemischen Eigenschaften beiträgt .
Safety and Hazards
This compound is classified under the GHS07 hazard category . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2-Methoxycarbonylphenylboronic acid pinacol ester, is a chemical compound used in organic synthesis .
Mode of Action
It is known to be used as a reagent and catalyst in organic synthesis , suggesting that it interacts with other compounds to facilitate chemical reactions.
Biochemical Pathways
It is often used in the diels-alder reaction, a significant carbon-carbon bond-forming reaction .
Result of Action
As a reagent and catalyst in organic synthesis, it likely facilitates chemical reactions, leading to the formation of new compounds .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound interacts with enzymes such as hydrolases and transferases, facilitating the transfer of functional groups and enhancing reaction rates. The boronate ester group in Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate forms reversible covalent bonds with diols and other nucleophilic groups in biomolecules, making it a valuable tool in biochemical assays and drug development .
Cellular Effects
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and substrate specificity. Additionally, Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can modulate gene expression by interacting with DNA-binding proteins and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in animal models vary with different dosages. At low doses, this compound can enhance biochemical reactions and cellular processes without causing significant toxicity. At higher doses, Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in biological systems .
Transport and Distribution
The transport and distribution of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can affect its activity and function within cells .
Subcellular Localization
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits specific subcellular localization patterns, which can influence its biochemical activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals. The subcellular localization of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can modulate its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-6-8-10(11)12(16)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSGJWIUSIAFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375011 | |
| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
653589-95-8 | |
| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



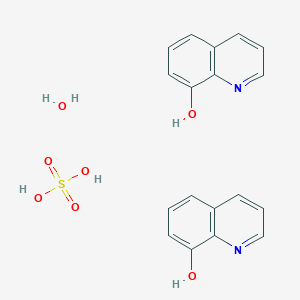
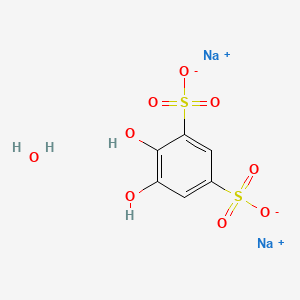
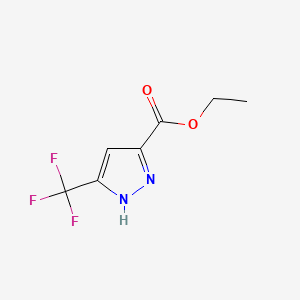
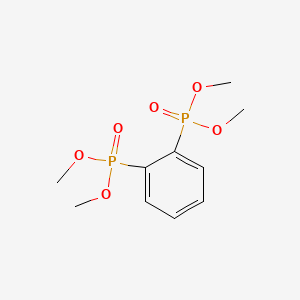

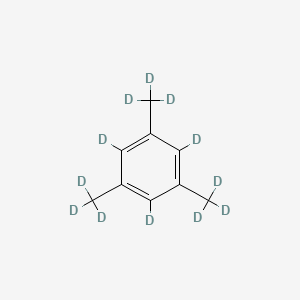

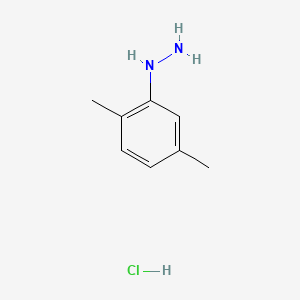

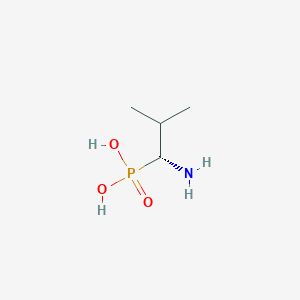
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
